molecular formula C11H13IO B14062426 1-(3-Ethyl-2-iodophenyl)propan-2-one

1-(3-Ethyl-2-iodophenyl)propan-2-one

Cat. No.: B14062426
M. Wt: 288.12 g/mol
InChI Key: DYJDCBDRVYBUSR-UHFFFAOYSA-N
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Description

1-(3-Ethyl-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H13IO and a molecular weight of 288.12 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further substituted with an ethyl group and a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethyl-2-iodophenyl)propan-2-one typically involves the iodination of a suitable precursor compound. One common method involves the reaction of 3-ethylphenylpropan-2-one with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective iodination of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Oxidation Reactions

The ethyl side chain and ketone group participate in oxidation processes:

Reaction TypeReagents/ConditionsProductsKey ObservationsReferences
Ethyl group oxidationKMnO₄/H₂SO₄, 80-100°C1-(2-Iodo-3-carboxyphenyl)propan-2-oneForms carboxylic acid via C–C bond cleavage
Ketone stabilityCrO₃, HNO₃, or other strong oxidizersNo significant reactionKetone resists oxidation under standard conditions

Nucleophilic Aromatic Substitution

The iodine atom undergoes substitution due to its polarizability and leaving-group ability:

Reaction TypeReagents/ConditionsProductsYield & SelectivityReferences
Methoxy substitutionNaOCH₃/DMF, 110°C, 12 hrs1-(3-Ethyl-2-methoxyphenyl)propan-2-one68% yield, regioselective at iodine position
Amine substitutionNH₃ (aq)/CuCl, 90°C1-(3-Ethyl-2-aminophenyl)propan-2-one52% yield, requires catalytic copper

Transition-Metal-Catalyzed Coupling

The iodine atom facilitates cross-coupling reactions:

Reaction TypeReagents/ConditionsProductsCatalytic System EfficiencyReferences
Suzuki couplingPd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DME1-(3-Ethyl-2-biphenyl)propan-2-one92% conversion (GC-MS analysis)
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, PPh₃, HC≡CR1-(3-Ethyl-2-alkynylphenyl)propan-2-one78% isolated yield

Reduction Pathways

The ketone group is selectively reduced without affecting the iodine:

Reaction TypeReagents/ConditionsProductsStereochemical OutcomeReferences
Borohydride reductionNaBH₄/MeOH, 0°C → RT1-(3-Ethyl-2-iodophenyl)propan-2-ol94% yield, racemic mixture
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH1-(3-Ethyl-2-iodophenyl)propan-2-ol88% yield, solvent-dependent kinetics

Electrophilic Aromatic Substitution

The aromatic ring reacts at positions dictated by the iodine (meta-director) and ethyl (ortho/para-director):

Reaction TypeReagents/ConditionsProductsRegioselectivityReferences
NitrationHNO₃/H₂SO₄, 0°C1-(3-Ethyl-2-iodo-5-nitrophenyl)propan-2-oneMajor product at position 5
Friedel-Crafts alkylationRCl/AlCl₃, CH₂Cl₂Poly-substituted derivativesLimited by steric hindrance

Key Mechanistic Insights

  • Iodine’s Role : Enhances electrophilic substitution rates at meta positions while enabling cross-coupling reactions .

  • Ketone Stability : Resists oxidation but readily undergoes reduction due to electron-withdrawing aryl effects.

  • Steric Effects : Ethyl group at position 3 restricts reaction accessibility at adjacent positions.

This compound’s multifunctional design enables applications in pharmaceutical intermediates (via coupling reactions) and materials science (through controlled aromatic substitutions).

Scientific Research Applications

1-(3-Ethyl-2-iodophenyl)propan-2-one has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound to investigate the mechanisms of halogenation and dehalogenation reactions in biological systems.

    Medicine: Research into potential pharmaceutical applications of this compound includes its use as a building block for the synthesis of bioactive molecules. Its iodine atom can be replaced with other functional groups to create compounds with potential therapeutic properties.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique reactivity makes it suitable for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-2-iodophenyl)propan-2-one involves its interaction with various molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding interactions with biological molecules, influencing their structure and function. Additionally, the propan-2-one moiety can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and other proteins, affecting cellular processes.

Comparison with Similar Compounds

1-(3-Ethyl-2-iodophenyl)propan-2-one can be compared with other similar compounds, such as:

    1-(3-Ethyl-2-bromophenyl)propan-2-one: This compound has a bromine atom instead of an iodine atom. It exhibits similar reactivity but may have different physical properties and biological activities due to the difference in halogen size and electronegativity.

    1-(3-Ethyl-2-chlorophenyl)propan-2-one: This compound has a chlorine atom instead of an iodine atom. It is less reactive in substitution reactions compared to the iodine derivative but may be more stable under certain conditions.

    1-(3-Ethyl-2-fluorophenyl)propan-2-one: This compound has a fluorine atom instead of an iodine atom. It is the least reactive in substitution reactions among the halogenated derivatives but may have unique properties due to the strong carbon-fluorine bond.

The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs.

Biological Activity

1-(3-Ethyl-2-iodophenyl)propan-2-one, also known as 1-(3-ethyl-5-iodophenyl)propan-2-one, is an organic compound characterized by its unique molecular structure, which includes an iodine atom attached to a phenyl ring substituted with an ethyl group and a propan-2-one moiety. This compound has garnered attention for its potential biological activities, particularly in the pharmaceutical field.

PropertyValue
Molecular FormulaC11H13IO
Molecular Weight288.12 g/mol
IUPAC Name1-(3-ethyl-5-iodophenyl)propan-2-one
InChIInChI=1S/C11H13IO/c1-3-9-5-10(4-8(2)13)7-11(12)6-9/h5-7H,3-4H2,1-2H3
InChI KeyRGIHEYODFFOORS-UHFFFAOYSA-N
Canonical SMILESCCC1=CC(=CC(=C1)I)CC(=O)C

The biological activity of this compound can be attributed to its functional groups. The iodine atom is known to participate in halogen bonding, while the ketone group can engage in hydrogen bonding and other interactions that influence the compound's reactivity and biological activity. These interactions may facilitate binding to various molecular targets, potentially leading to therapeutic effects.

Pharmacological Studies

Recent studies have explored the pharmacological potential of similar compounds, indicating that derivatives of this compound may exhibit various biological activities:

  • Anti-inflammatory Activity : Compounds with similar structures have shown promise as dual inhibitors of cyclooxygenase (COX) enzymes and soluble epoxide hydrolase (sEH), which are involved in inflammatory pathways. For instance, a study highlighted the effectiveness of specific derivatives in inhibiting COX-2 and sEH, demonstrating significant anti-inflammatory effects in vitro and in vivo .
  • Anticancer Properties : Research indicates that iodine-containing compounds can exhibit anticancer properties. The presence of iodine in the structure may enhance the ability of these compounds to interact with cellular targets involved in cancer progression.
  • Analgesic Effects : Some derivatives have been evaluated for their analgesic properties, particularly in models of pain induced by inflammatory stimuli. Compounds similar to this compound have demonstrated significant pain relief compared to traditional analgesics .

Case Studies

Several case studies have reported on the biological activities of iodine-substituted phenolic compounds:

  • Study on COX Inhibition : A series of compounds related to this compound were tested for COX inhibition. The best-performing compounds showed IC50 values significantly lower than traditional inhibitors, suggesting enhanced potency .
  • Pain Models : In a study involving lipopolysaccharide (LPS)-induced pain models in rats, certain derivatives exhibited superior anti-allodynic activity compared to existing treatments like celecoxib, indicating their potential as effective analgesics .

Properties

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

1-(3-ethyl-2-iodophenyl)propan-2-one

InChI

InChI=1S/C11H13IO/c1-3-9-5-4-6-10(11(9)12)7-8(2)13/h4-6H,3,7H2,1-2H3

InChI Key

DYJDCBDRVYBUSR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC(=O)C)I

Origin of Product

United States

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